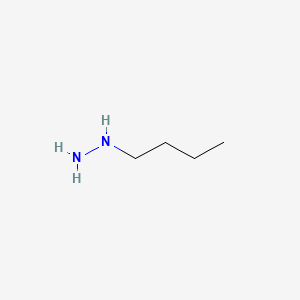

Butylhydrazine

Description

BenchChem offers high-quality Butylhydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butylhydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

butylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c1-2-3-4-6-5/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLVLDXNZDIDKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2043822 | |

| Record name | Butylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3530-11-8 | |

| Record name | Butylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003530118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9LHK32292 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Technical Whitepaper: Physicochemical Profiling of Butylhydrazine Salts

Executive Summary

Butylhydrazine salts, particularly tert-butylhydrazine hydrochloride (t-BuNHNH₂[1][2][3][4][5]·HCl) , represent a critical class of alkylhydrazine intermediates used in the synthesis of pyrazole-based pharmaceuticals and diacylhydrazine insecticides (e.g., tebufenozide). While the salt form significantly mitigates the volatility and oxidative instability of the free base, these compounds exhibit complex solubility profiles and degradation pathways that challenge process scalability.

This technical guide provides a mechanistic analysis of the solubility thermodynamics, oxidative stability, and synthesis of butylhydrazine salts. It moves beyond standard safety data sheets to offer actionable protocols for purification and shelf-life extension.

The Chemistry of Butylhydrazines: Structural Isomers & Stability

The stability of butylhydrazine salts is governed by the steric environment of the nitrogen atoms. We must distinguish between the two primary isomers of industrial relevance:

-

n-Butylhydrazine: Primary alkyl chain. High conformational freedom. Synthesized typically via SN2 pathways.

-

tert-Butylhydrazine: Bulky tertiary group. Steric hindrance protects the

-nitrogen from rapid oxidation but introduces a risk of acid-catalyzed elimination (E1 mechanism) to form isobutylene.

The Salt Advantage

Free base alkylhydrazines are reducing agents susceptible to auto-oxidation. Protonation of the amino group to form a salt (typically Hydrochloride, Oxalate, or Sulfate) deactivates the lone pair, significantly retarding oxidative degradation.

| Property | Free Base (Liquid) | Hydrochloride Salt (Solid) |

| Oxidation Potential | High (Rapidly absorbs O₂) | Low (Stable in dry air) |

| Volatility | High (Fuming) | Negligible |

| Hygroscopicity | N/A | High (Deliquescent) |

| Thermal Stability | Low (Decomposes <100°C) | Moderate (MP ~191–194°C) |

Synthesis & Salt Formation Mechanisms

Unlike simple alkylation, the synthesis of tert-butylhydrazine requires specific conditions to prevent poly-alkylation and elimination.

Mechanism A: Acid-Catalyzed Hydrohydrazination (Industrial Standard)

Direct reaction of tert-butyl alcohol (TBA) with hydrazine involves an SN1-like pathway where the tert-butyl carbocation is captured by hydrazine.

Figure 1: Acid-catalyzed synthesis pathway showing the competition between nucleophilic capture (product) and elimination (impurity).

Critical Process Parameter: The molar ratio of Hydrazine to TBA must be kept high (excess hydrazine) to favor mono-alkylation. If the acid concentration is too high or temperature uncontrolled, the equilibrium shifts toward isobutylene (Side Product).

Solubility Profiles & Purification Logic

Solubility Thermodynamics

tert-Butylhydrazine hydrochloride exhibits high aqueous solubility due to its ionic nature and hydrogen bonding capability. This creates a "recrystallization paradox":

-

Water: Solubility is too high; temperature coefficient is low. Poor recovery yield (~55-60%).

-

Ethanol: Moderate solubility. Good for recrystallization but requires cooling to 0-4°C.[3]

-

Non-polar (Hexane/Ether): Insoluble. Used as anti-solvents.

The "Common Ion Effect" Strategy

To maximize yield from aqueous streams, saturation with HCl gas or addition of NaCl can depress solubility, precipitating the salt. However, this risks co-precipitating inorganic impurities.

Advanced Purification: Selective Oxidation

A common impurity is unreacted hydrazine dihydrochloride . Standard recrystallization struggles to separate this because both species are polar salts.

-

Technique: Treatment with Ferric Chloride (FeCl₃) in ethanol.

-

Mechanism: Fe(III) selectively oxidizes the more reducing, unhindered free hydrazine to nitrogen gas (N₂), leaving the sterically hindered tert-butylhydrazine intact.

-

Protocol: Stir crude salt in ethanol, add catalytic FeCl₃ at 0-4°C for 1-3 hours, then filter.

Stability & Degradation Mechanisms

Stability is not a static property; it is a function of storage conditions.

Degradation Pathways[6]

-

Oxidative Deamination: Formation of azo intermediates and eventual cleavage to hydrocarbons and nitrogen.

-

Thermal Elimination (Hoffmann-like): At temperatures >190°C (or lower with catalysis), the salt eliminates HCl and isobutylene.

Figure 2: Primary degradation pathways. Note that trace metals accelerate the oxidative pathway significantly.

Storage Protocol (Self-Validating)

-

Atmosphere: Argon or Nitrogen blanket is mandatory.

-

Container: Amber glass (UV protection) with Teflon-lined caps.

-

Desiccant: Silica gel packs are insufficient; use molecular sieves in the secondary container to prevent deliquescence.

Experimental Protocols

Protocol A: High-Purity Recrystallization

To be used when commercial grade (90-95%) material requires upgrading to >98%.

-

Dissolution: Dissolve 10g crude tert-butylhydrazine HCl in minimal boiling ethanol (~30-40 mL).

-

Filtration: Hot filter through a glass frit to remove insoluble inorganic salts (e.g., hydrazine dihydrochloride).

-

Crystallization: Cool slowly to room temperature, then refrigerate at 0°C for 4 hours.

-

Anti-Solvent (Optional): If yield is low, add diethyl ether dropwise until turbidity persists.

-

Isolation: Filter under N₂ atmosphere. Wash with cold 1:1 Ethanol/Ether.

-

Drying: Vacuum dry at 40°C. Warning: Do not exceed 50°C to avoid elimination.

Protocol B: Analytical Determination (HPLC)

Direct UV detection of alkylhydrazines is difficult due to weak chromophores. Derivatization is required.

-

Reagent: Benzaldehyde (Excess).

-

Reaction: R-NHNH₂ + Ph-CHO → R-NH-N=CH-Ph + H₂O

-

Method:

Handling & Safety (E-E-A-T)

Hazard Class: Acute Toxin (Oral), Skin/Eye Irritant, potential Carcinogen.

-

Incompatibility: Never store near oxidizing agents (peroxides, permanganates) or strong bases (liberates volatile/toxic free base).

-

Spill Management: Do not sweep dry dust (inhalation risk). Cover with wet sand or vermiculite, neutralize with dilute hypochlorite (bleach) to oxidize to N₂ in situ (in a fume hood), then dispose.

References

-

Google Patents. (2018). CN109053485B: Purification process of tert-butylhydrazine hydrochloride.[3] Available at:

- Google Patents. (1984). US4435600A: Process for preparation of tertiary butyl hydrazine.

-

DTIC. (1997). The Chemical and Biochemical Degradation of Hydrazine. Available at: [Link]

Sources

- 1. tert-Butylhydrazine hydrochloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. No results for search term "TR-B699440" | CymitQuimica [cymitquimica.com]

- 3. CN109053485B - A kind of purification process of tert-butylhydrazine hydrochloride - Google Patents [patents.google.com]

- 4. CN108569981A - A kind of preparation method of Tertiary butyl hydrazine hydrochloride - Google Patents [patents.google.com]

- 5. EP0116198B1 - Process for preparation of tertiary butyl hydrazine - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. chemos.de [chemos.de]

- 8. aksci.com [aksci.com]

Navigating a Key Synthetic Intermediate: A Technical Guide to Butylhydrazine Hydrochloride and its Free Base

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Butylhydrazine in Synthesis

In the landscape of modern medicinal and agricultural chemistry, alkylhydrazines are indispensable building blocks. Among these, tert-butylhydrazine, available commercially as a stable hydrochloride salt or as a more reactive free base, serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, including pharmaceuticals and pesticides.[1][2] The choice between the solid hydrochloride salt and the liquid free base is a critical decision in process development, impacting everything from reaction efficiency and safety to storage and handling logistics. This guide provides an in-depth technical comparison of these two forms, offering field-proven insights into their properties, interconversion, and application to empower researchers in making informed strategic decisions for their synthetic campaigns.

Physicochemical Properties: A Tale of Two Forms

The hydrochloride salt and the free base of tert-butylhydrazine exhibit starkly different physical and chemical properties. The selection of one form over the other is often dictated by the specific requirements of a synthetic step, such as solubility, stability, and reactivity.

Table 1: Comparative Physicochemical Properties

| Property | tert-Butylhydrazine Hydrochloride | tert-Butylhydrazine (Free Base) | Rationale & Implications |

| CAS Number | 7400-27-3[3] | 32064-67-8 | Ensures correct identification and sourcing. |

| Molecular Formula | C₄H₁₂N₂·HCl | C₄H₁₂N₂[4] | The presence of HCl significantly alters the properties. |

| Molecular Weight | 124.61 g/mol | 88.15 g/mol [4] | Important for stoichiometric calculations. |

| Appearance | White to off-white crystalline solid or powder.[5] | Colorless, flammable liquid with an amine-like odor.[1] | The solid form is generally easier and safer to handle, weigh, and store. |

| Melting Point | 191-194 °C | 85 °C[1] | The high melting point of the salt indicates strong ionic interactions and greater thermal stability at ambient conditions. |

| Boiling Point | Decomposes | 135 °C at 760 mmHg[4] | The free base is volatile and can be purified by distillation. |

| Density | Not applicable (solid) | 0.823 g/cm³[4] | Relevant for volume-based measurements of the free base. |

| Solubility in Water | High (740 g/L at 25 °C) | Soluble | The high water solubility of the salt is a key factor in its purification and in aqueous reaction media. |

| pKa (Conjugate Acid) | ~8-9 (estimated) | 8.92 ± 0.70 (Predicted)[1] | The basicity of the free base is crucial for its role as a nucleophile. The pKa of the conjugate acid dictates the pH required for deprotonation. |

Stability, Handling, and Storage: A Risk-Based Approach

The difference in stability between the hydrochloride salt and the free base is a primary driver for their differential use.

-

tert-Butylhydrazine Hydrochloride: This salt is a stable, crystalline solid, which simplifies handling and storage.[6] It is, however, hygroscopic and air-sensitive, necessitating storage in a cool, dark place under an inert atmosphere. Its solid nature makes it significantly less hazardous to handle than the free base for weighing and addition to reaction vessels.

-

tert-Butylhydrazine (Free Base): The free base is a flammable, corrosive, and toxic liquid that requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment.[7] It is a strong reducing agent and can react violently with oxidizing agents.[1] Its greater reactivity also means it is more prone to degradation over time compared to the hydrochloride salt.

The overarching principle is that the hydrochloride salt is the preferred form for long-term storage and for reactions where the free base can be generated in situ. The isolated free base should only be prepared when its use is immediately required and when the reaction conditions are incompatible with the presence of the hydrochloride salt or the byproducts of its neutralization.

Conversion Protocols: From Stable Salt to Reactive Nucleophile

A common and critical laboratory procedure is the liberation of the free base from its hydrochloride salt. This is typically achieved through neutralization with a suitable base.

Experimental Protocol: Liberation of tert-Butylhydrazine Free Base

This protocol is based on established industrial practices and provides a reliable method for generating the free base for immediate use.[8]

Materials:

-

tert-Butylhydrazine hydrochloride

-

Sodium hydroxide (NaOH), pellets or flakes

-

Deionized water

-

Dichloromethane (DCM) or Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, separatory funnel, distillation apparatus (optional), magnetic stirrer, ice bath.

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butylhydrazine hydrochloride (1.0 eq) in deionized water (approximately 1-2 mL of water per gram of hydrochloride). Stir until a clear solution is obtained. An ice bath can be used to control any exotherm during the subsequent neutralization.

-

Neutralization: Slowly add solid sodium hydroxide (1.0 - 1.1 eq) portion-wise to the stirred solution. The addition of a strong base will cause an exotherm, so careful, slow addition is crucial. The reaction mixture should be maintained at a cool temperature using the ice bath.

-

Extraction: Once the addition of NaOH is complete and the mixture has returned to room temperature, transfer the aqueous solution to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like dichloromethane or diethyl ether (3 x volume of the aqueous layer). The free base is more soluble in the organic phase.

-

Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Caution: Do not overheat the free base during solvent removal due to its volatility and potential for decomposition.

-

Purification (Optional): The resulting crude tert-butylhydrazine free base can be used directly in many applications. If higher purity is required, it can be purified by vacuum distillation.[4]

Causality of Choices:

-

Base Selection: Sodium hydroxide is a strong, inexpensive, and readily available base that effectively deprotonates the hydrazinium ion.

-

Solvent Choice: Dichloromethane or diethyl ether are common extraction solvents that have good solubility for the free base and are relatively easy to remove. The choice may depend on the subsequent reaction solvent.

-

Drying Agent: Anhydrous magnesium sulfate or sodium sulfate are standard drying agents to remove residual water from the organic extract, which is important as water can interfere with many organic reactions.

Workflow for Conversion and Use

Caption: Workflow for the liberation and subsequent use of tert-butylhydrazine free base.

Analytical Characterization: Ensuring Identity and Purity

Proper characterization of both the starting material and the generated free base is essential for reproducible and successful synthesis.

Table 2: Analytical Techniques for Characterization

| Technique | tert-Butylhydrazine Hydrochloride | tert-Butylhydrazine (Free Base) | Key Insights |

| ¹H NMR | A sharp singlet for the nine equivalent protons of the tert-butyl group is expected. The N-H protons will appear as broad signals, and their chemical shift will be concentration and solvent-dependent. A spectrum in DMSO-d₆ shows a peak for the t-butyl group.[9] | Similar to the hydrochloride, a sharp singlet for the tert-butyl group will be observed. The chemical shift of this peak and the N-H protons will differ from the salt form. | NMR is excellent for confirming the presence of the tert-butyl group and for assessing purity by integrating the signal against known standards or solvent peaks. |

| ¹³C NMR | Two signals are expected: one for the quaternary carbon and one for the three equivalent methyl carbons of the tert-butyl group.[7] | Similar to the hydrochloride, two signals corresponding to the tert-butyl group will be present, with slight differences in chemical shifts. | Confirms the carbon skeleton of the molecule. |

| GC-MS | Not ideal for direct analysis due to the low volatility of the salt. Derivatization may be required. | Amenable to GC-MS analysis. The fragmentation pattern is expected to show a prominent loss of a methyl group (M-15) to form a stable tertiary carbocation fragment.[10] | Useful for assessing the purity of the volatile free base and identifying any byproducts from its generation. |

| HPLC | Can be analyzed by ion-exchange chromatography or reversed-phase HPLC with a suitable ion-pairing agent.[11] Purity is often determined by titration methods. | Can be analyzed by reversed-phase HPLC, potentially after derivatization to improve detection.[12] | HPLC is a powerful tool for quantitative purity assessment of both forms. |

Application in Synthesis: The Knorr Pyrazole Synthesis

A classic and highly valuable application of tert-butylhydrazine is in the synthesis of pyrazoles, a common heterocyclic motif in pharmaceuticals. The Knorr pyrazole synthesis and related condensations with 1,3-dicarbonyl compounds are prime examples.[13][14]

Reaction Logic: Why Use the Hydrochloride?

In many pyrazole syntheses, tert-butylhydrazine hydrochloride is the reagent of choice.[13] The free base is generated in situ by adding a base (like sodium hydroxide or an organic base like triethylamine) to the reaction mixture. This approach offers several advantages:

-

Handling Safety and Accuracy: It is safer and more accurate to weigh and handle the stable solid hydrochloride.

-

Stoichiometric Control: It avoids the need to isolate and handle the hazardous free base, simplifying the workflow.

-

Reaction Driving Force: The neutralization of the hydrochloride can help to drive the reaction to completion.

Experimental Protocol: Synthesis of a 1-tert-Butyl-3,5-disubstituted Pyrazole

This protocol provides a general framework for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and tert-butylhydrazine hydrochloride.

Materials:

-

1,3-Dicarbonyl compound (e.g., acetylacetone)

-

tert-Butylhydrazine hydrochloride

-

Ethanol (or another suitable solvent like acetic acid)

-

Base (e.g., triethylamine or sodium acetate, if required)

-

Reflux condenser, magnetic stirrer, heating mantle.

Procedure:

-

Reaction Setup: To a round-bottom flask, add the 1,3-dicarbonyl compound (1.0 eq), tert-butylhydrazine hydrochloride (1.0 eq), and ethanol to form a stirrable mixture.

-

Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS. The reaction time will vary depending on the reactivity of the dicarbonyl compound.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Mechanism and Rationale Diagram

Caption: Logical flow of pyrazole synthesis using tert-butylhydrazine hydrochloride.

Conclusion: A Strategic Choice for the Synthetic Chemist

tert-Butylhydrazine hydrochloride and its free base are not interchangeable reagents but rather two forms of the same key intermediate, each with a distinct profile of advantages and disadvantages. The hydrochloride salt offers superior stability, safety, and ease of handling, making it the preferred choice for storage and for reactions where the free base can be generated in situ. The free base, while more hazardous, is essential for reactions that require the neat nucleophile or are sensitive to the byproducts of neutralization. By understanding the fundamental properties, handling requirements, and synthetic applications of each form, researchers can optimize their synthetic strategies, enhance laboratory safety, and achieve their molecular targets with greater efficiency and control.

References

-

LookChem. tert-Butyl hydrazine (CAS 32064-67-8). [Link]

-

Chemsrc. tert-butylhydrazine (CAS 32064-67-8). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-Butylhydrazine Hydrochloride in Organic Synthesis. [Link]

- Google Patents. Process for preparation of tertiary butyl hydrazine (EP0116198B1).

-

National Toxicology Program. Report on Carcinogens, Fifteenth Edition - Hydrazine and Hydrazine Sulfate. [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC - NIH. [Link]

-

PubChem. tert-Butylhydrazine monohydrochloride (CID 81889). [Link]

-

Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]

-

Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]

-

ResearchGate. Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. [Link]

-

ResearchGate. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [Link]

- Google Patents.

-

Scholars Research Library. Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. [Link]

-

PubMed. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

The Royal Society of Chemistry. Supporting Information for. [Link]

-

Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [Link]

-

RASĀYAN Journal of Chemistry. NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. [Link]

-

Refubium - Freie Universität Berlin. Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. [Link]

-

PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

YouTube. EXPLAIN HNMR SPECTRUM OF tert-butyl methyl ether. [Link]

Sources

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mt.com [mt.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. tert-Butylhydrazine monohydrochloride | C4H13ClN2 | CID 81889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scienceready.com.au [scienceready.com.au]

- 9. tert-Butylhydrazine hydrochloride(7400-27-3) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. Pyrazole synthesis [organic-chemistry.org]

- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Steric hindrance effects of the tert-butyl group in hydrazine reactions

[1]

Executive Summary

Hydrazine (

Mechanistic Fundamentals: The Steric Imperative

The tert-butyl group is not merely a hydrophobic bulk; it acts as a kinetic and thermodynamic lever. In hydrazine chemistry, its influence is observed primarily through the desymmetrization of the hydrazine core .[2]

The Nucleophilicity Differential

Unlike methyl or ethyl hydrazines, tert-butyl hydrazine exhibits a stark difference in nucleophilicity between the

-

-Nitrogen (

-

-Nitrogen (

The "N1-C5" Steric Clash

In the synthesis of heterocycles like pyrazoles, the tert-butyl group exerts a powerful thermodynamic steering effect known as the N1-C5 repulsion .[1]

-

In a 1,5-disubstituted pyrazole, the substituent at position 5 (C5) is spatially adjacent to the substituent on Nitrogen 1 (N1).[2]

-

If N1 bears a

-Bu group, the system faces a severe energy penalty if the C5 substituent is also bulky (e.g., Phenyl).[1][2] -

Outcome: The reaction pathway preferentially funnels toward the regioisomer where the smallest substituent occupies C5, minimizing steric strain.[2]

Application: Regioselective Synthesis of Pyrazoles[1][2][3][4]

The condensation of tert-butyl hydrazine with unsymmetrical 1,3-diketones is the benchmark reaction for demonstrating this steric control.[1]

Mechanistic Pathway

The reaction proceeds via a hydrazone intermediate.[2] While kinetic control (attack at the most electrophilic carbonyl) plays a role, the

Caption: Pathway competition in pyrazole synthesis. The t-Bu group drives the system toward the thermodynamic product to avoid N1-C5 steric clash.[1]

Experimental Protocol: Synthesis of 1-(tert-butyl)-3,5-dimethylpyrazole

Note: This protocol uses a symmetrical diketone to demonstrate the fundamental condensation workflow before attempting unsymmetrical substrates.

Reagents:

Step-by-Step Workflow:

-

Free-Basing (In-Situ):

-

In a 250 mL round-bottom flask, dissolve 12.4 g (0.1 mol) of tert-butylhydrazine hydrochloride in 50 mL of ethanol.

-

Add 4.0 g (0.1 mol) of NaOH dissolved in minimal water (approx. 5 mL) dropwise at 0°C.[2]

-

Why: The hydrochloride salt is stable; the free base is sensitive to oxidation. Generating it in situ prevents degradation.[2]

-

-

Condensation:

-

Add 10.0 g (0.1 mol) of 2,4-pentanedione dropwise to the stirred solution.

-

Allow the mixture to warm to room temperature.

-

Reflux for 2 hours.[2]

-

Observation: The solution will turn from colorless to pale yellow.

-

-

Work-up:

-

Purification:

-

Distillation (bp ~60-65°C at 10 mmHg) or recrystallization from hexanes if solid.

-

Yield: Typically 85-95%.[1]

-

Data Summary Table: Steric Impact on Yield

| Hydrazine Substituent | Reaction Time (Reflux) | Yield (%) | Primary Constraint |

| Methyl ( | 30 min | 98% | Volatility of product |

| Phenyl ( | 1 hour | 92% | Electronic conjugation |

| tert-Butyl ( | 2-3 hours | 88% | Steric hindrance at N-attack |

| Trityl ( | 12+ hours | <40% | Extreme steric blocking |

Advanced Applications: Oxidative & Metal-Catalyzed Chemistry[1]

Beyond heterocycle synthesis, the tert-butyl group serves as a strategic protecting group and directing element.[1]

Oxidative Stability & Azo Formation

tert-Butyl hydrazine is significantly more resistant to auto-oxidation than methyl hydrazine.[1] However, under controlled oxidation (e.g., with NBS or

-

Application: These azo compounds serve as radical initiators or precursors for "azo-anions" in nucleophilic acylation reactions [1].[1]

Palladium-Catalyzed Cross-Coupling

In Pd-catalyzed C-N bond formation (Buchwald-Hartwig type), the

-

Mechanism: Small hydrazines often bind irreversibly to the Pd center, shutting down the catalytic cycle.[2] The bulky

-Bu group weakens this coordination, allowing the hydrazine to act as a turnover-competent nucleophile.[1] -

Protocol Note: When using

-BuNHNH

Handling, Safety, and Stability

CAS: 7400-27-3 (Hydrochloride salt) Signal Word: WARNING [1][3]

Hazard Profile

-

Acute Toxicity: Harmful if swallowed or inhaled.[2] The

-Bu group increases lipophilicity compared to hydrazine, potentially aiding transport across biological membranes.[1] -

Skin/Eye: Causes serious eye irritation and skin irritation.[2][3][5]

-

Chronic: Suspected carcinogen (like many hydrazine derivatives).[2]

Storage & Stability Protocol

The hydrochloride salt is hygroscopic but chemically stable.[2] The free base is air-sensitive.

Caption: Safe handling lifecycle of tert-butyl hydrazine.

Decontamination: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen gas and tert-butyl alcohol/chloride, followed by dilution with water.[2]

References

-

Baldwin, J. E., et al. (2020).[2] Formaldehyde tert-butyl hydrazone as a formyl anion equivalent. Chemical Communications.[2] Link

-

Heller, S. T., & Natarajan, S. R. (2006).[1][2][6] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters. Link[2]

-

Chemos GmbH. (2023).[2][7] Safety Data Sheet: 1-(Tert-butyl)hydrazine hydrochloride. Link

-

Organic Syntheses. (1964).[2][8] t-Butyl Carbazate. Organic Syntheses, Coll. Vol. 5, p.166. Link

-

University of Johannesburg. (2012). Solvent-free synthesis of 3,5-di-tert-butylpyrazole. Journal of Chemical Research. Link[2][4]

Sources

- 1. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 2. Accessing Bioactive Hydrazones by the Hydrohydrazination of Terminal Alkynes Catalyzed by Gold(I) Acyclic Aminooxy Carbene Complexes and Their Gold(I) Arylthiolato and Gold(III) Tribromo Derivatives: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. pure.uj.ac.za [pure.uj.ac.za]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]

- 7. chemicalbook.com [chemicalbook.com]

- 8. tert-Butyl Carbazate (N-Boc-Hydrazine) [mdpi.com]

Application Notes and Protocols: n-Butylhydrazine in the Synthesis of Agrochemicals

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Pivotal Role of Alkylhydrazines in Modern Agrochemicals

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led chemists to explore a vast chemical space. Within this landscape, hydrazine derivatives have emerged as exceptionally versatile building blocks for the synthesis of a wide array of active ingredients. The nitrogen-nitrogen single bond of the hydrazine moiety provides a unique reactive handle for the construction of various heterocyclic systems that are frequently the core of potent insecticides, herbicides, and fungicides.

Among alkylhydrazines, tert-butylhydrazine has garnered significant attention and is a key intermediate in the commercial synthesis of several successful insecticides.[1][2] Its bulky tert-butyl group can impart desirable physicochemical properties to the final molecule, such as stability and specific steric interactions with biological targets. While the utility of tert-butylhydrazine is well-documented, its structural isomer, n-butylhydrazine , represents a compelling, yet less explored, alternative for the development of novel agrochemicals. The linear butyl chain of n-butylhydrazine offers different steric and electronic properties compared to the branched tert-butyl group, which could translate into novel biological activities, altered selectivity, and different metabolic profiles in new agrochemical candidates.

This technical guide provides a comprehensive overview of the synthesis and potential applications of n-butylhydrazine in the agrochemical industry. We will first examine the established role of its isomer, tert-butylhydrazine, in the synthesis of a blockbuster insecticide to highlight the synthetic utility of alkylhydrazines. Subsequently, we will delve into the synthesis of n-butylhydrazine, propose potential synthetic routes to novel agrochemical scaffolds, and provide essential information on its safe handling and analysis.

The Archetype: tert-Butylhydrazine in the Synthesis of Tebufenozide

To appreciate the potential of n-butylhydrazine, it is instructive to first examine the successful application of its isomer, tert-butylhydrazine. Tebufenozide, a diacylhydrazine insecticide, is a prime example.[3] It functions as an insect growth regulator by mimicking the action of the insect molting hormone, 20-hydroxyecdysone.[3] The synthesis of tebufenozide showcases a key reaction of alkylhydrazines: acylation.

The commercial production of tebufenozide is a multi-step process that involves the reaction of key intermediates like substituted benzoyl chlorides and hydrazine derivatives.[4] A crucial step in this synthesis is the reaction of tert-butylhydrazine with an appropriate acyl chloride.

Illustrative Synthetic Workflow for a Diacylhydrazine Insecticide

The following diagram illustrates a generalized workflow for the synthesis of a diacylhydrazine insecticide like tebufenozide, highlighting the central role of tert-butylhydrazine.

Caption: Generalized synthesis workflow for Tebufenozide.

This established synthetic route underscores the utility of alkylhydrazines as nucleophiles in acylation reactions, forming the core diacylhydrazine scaffold responsible for the insecticidal activity.

n-Butylhydrazine: Synthesis and Properties

While not as commercially prevalent as its tert-butyl isomer, n-butylhydrazine is accessible through established synthetic methodologies. A common route involves the alkylation of a protected hydrazine followed by deprotection.

Protocol for the Synthesis of n-Butylhydrazine Hydrochloride

The following protocol is adapted from patent literature and describes a robust method for the preparation of n-butylhydrazine hydrochloride.[1] This method utilizes tert-butoxycarbonyl (BOC) as a protecting group for hydrazine, which allows for selective alkylation.

Reaction Scheme:

-

Protection: Hydrazine hydrate + Di-tert-butyl dicarbonate (BOC)₂O → tert-Butyl carbazate (BOC-hydrazine)

-

Alkylation: tert-Butyl carbazate + n-Butyl bromide → tert-Butyl 2-(n-butyl)carbazate

-

Deprotection: tert-Butyl 2-(n-butyl)carbazate + HCl → n-Butylhydrazine hydrochloride

Caption: Synthesis of n-Butylhydrazine Hydrochloride.

Step-by-Step Protocol:

-

Protection of Hydrazine:

-

To a solution of hydrazine hydrate in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add di-tert-butyl dicarbonate dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain tert-butyl carbazate.

-

-

Alkylation:

-

Dissolve the tert-butyl carbazate in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate, to the solution.

-

Add n-butyl bromide dropwise and heat the reaction mixture (e.g., to 60-80 °C) until the starting material is consumed.

-

Cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers, dry, and concentrate to yield tert-butyl 2-(n-butyl)carbazate.

-

-

Deprotection:

-

Dissolve the crude tert-butyl 2-(n-butyl)carbazate in a solvent such as dioxane or methanol.

-

Add a solution of hydrochloric acid (e.g., 4M in dioxane or concentrated HCl) and stir at room temperature.

-

The product, n-butylhydrazine hydrochloride, will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

-

A patent for this process reports a yield of 75% for n-butylhydrazine hydrochloride with a purity of over 98% as determined by liquid chromatography.[1]

| Property | Value |

| Molecular Formula | C₄H₁₂N₂ |

| Molecular Weight | 88.15 g/mol |

| Appearance | Colorless liquid (free base) |

| Boiling Point | 137-139 °C (free base) |

| CAS Number | 3530-11-8 (free base) |

Potential Applications of n-Butylhydrazine in Agrochemical Synthesis

The presence of the n-butyl group in n-butylhydrazine, as opposed to a tert-butyl group, can lead to agrochemicals with different physical and biological properties. The linear alkyl chain may influence lipophilicity, membrane permeability, and binding to the target site. Furthermore, the steric hindrance around the hydrazine nitrogen atoms is reduced in n-butylhydrazine, which may affect its reactivity and the accessibility of the lone pair electrons.

n-Butylhydrazine is a versatile precursor for the synthesis of various heterocyclic scaffolds known to possess agrochemical activity.

Synthesis of Pyrazole Derivatives

Pyrazoles are a prominent class of five-membered nitrogen-containing heterocycles found in numerous fungicides, herbicides, and insecticides. The classical Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5]

Proposed Reaction Scheme for Pyrazole Synthesis:

Caption: Synthesis of N-Butyl Pyrazole Derivatives.

Protocol Outline:

-

Dissolve the 1,3-dicarbonyl compound in a suitable solvent, such as ethanol or acetic acid.

-

Add n-butylhydrazine (or its hydrochloride salt with a base) to the solution.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting pyrazole derivative by recrystallization or column chromatography.

This approach could be used to synthesize novel N-butyl pyrazole carboxamides, a class of fungicides known for their efficacy.[6]

Synthesis of Triazole Derivatives

Triazoles, particularly 1,2,4-triazoles, are the chemical backbone of many important fungicides and herbicides.[7][8] One synthetic route to 1,2,4-triazoles involves the reaction of hydrazines with formamide or other one-carbon synthons.[9]

Proposed Reaction Scheme for Triazole Synthesis:

Caption: Potential route to N-Butyl Triazole Derivatives.

The exploration of n-butylhydrazine in the synthesis of these and other heterocyclic systems opens up avenues for the discovery of new agrochemicals with potentially improved efficacy, a broader spectrum of activity, or a more favorable environmental profile.

Safety and Handling of n-Butylhydrazine

n-Butylhydrazine and its salts are hazardous chemicals and must be handled with appropriate safety precautions. The following information is a summary of key safety data. Always consult the full Safety Data Sheet (SDS) before use.[10][11]

| Hazard Category | Description | Precautionary Measures |

| Flammability | Flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | Wear protective gloves, protective clothing, eye protection, and face protection. |

| Respiratory Hazard | May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use in a well-ventilated area. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store away from incompatible materials such as oxidizing agents.[12][13] | |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

Emergency Procedures:

-

In case of skin contact: Immediately take off all contaminated clothing. Rinse skin with water/shower.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

Analytical Methods

The quality control of n-butylhydrazine and the monitoring of its reactions can be achieved using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for determining the purity of n-butylhydrazine and its derivatives. Due to the polar nature of hydrazine, reversed-phase chromatography may require derivatization or the use of specific columns, such as mixed-mode or HILIC columns.[14][15]

-

Gas Chromatography (GC): GC can also be used, often after derivatization to improve the volatility and thermal stability of the analyte.[16] Derivatization with reagents like acetone can form stable hydrazones that are amenable to GC analysis.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of n-butylhydrazine and its reaction products.

-

Mass Spectrometry (MS): MS, often coupled with GC or LC, is used for the identification of products and impurities.

Conclusion and Future Outlook

n-Butylhydrazine presents a valuable, yet underutilized, building block for the synthesis of novel agrochemicals. While its isomer, tert-butylhydrazine, has a proven track record in the industry, the distinct structural features of n-butylhydrazine offer exciting opportunities for innovation. The synthetic protocols for its preparation are accessible, and its reactivity is well-suited for the construction of a variety of heterocyclic systems known to be effective agrochemical scaffolds.

Future research in this area should focus on the systematic exploration of n-butylhydrazine in the synthesis of libraries of pyrazole, triazole, and other heterocyclic derivatives for biological screening. Comparative studies with their tert-butyl analogues will be crucial in elucidating the structure-activity relationships and understanding the impact of the alkyl chain's geometry on efficacy and selectivity. By leveraging the potential of n-butylhydrazine, agrochemical researchers can expand their synthetic toolbox and pave the way for the next generation of crop protection solutions.

References

-

AERU. (n.d.). Tebufenozide (Ref: RH 5992 2F). University of Hertfordshire. Retrieved from [Link]

- CN106565531A. (2017). Synthesis method for pharmaceutically acceptable salt of alkylhydrazine. Google Patents.

- EP0779274B1. (2001). Process for the preparation of tertiary butyl hydrazine hydrohalogenide. Google Patents.

-

Wikipedia. (2023). Tebufenozide. Retrieved from [Link]

-

Allameh, S. (2019, January 19). synthesis of pyrazoles. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

- US4267347A. (1981). Method for direct preparation for 1,2,4-triazole from hydrazine and formamide. Google Patents.

- Krylov, V. A., & Smolyaninov, I. V. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 67(7), 597-611.

- El-Wassimy, M. T. M., et al. (2022). Synthesis and characterization of some new tebufenozide analogues and study their toxicological effect against Spodoptera littoralis (Boisd.). International Journal of Tropical Insect Science, 42(1), 543-550.

- Al-Zahrani, F. A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(12), 2774.

-

ATSDR. (1997). Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

CORE. (1979). Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Formamide. Retrieved from [Link]

- CN109053485B. (2020). A kind of purification process of tert-butylhydrazine hydrochloride. Google Patents.

- Chen, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 968931.

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: tert-Butylhydrazine hydrochloride. Retrieved from [Link]

- Zhang, P., & Li, G. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.

- El-Wassimy, M. T. M., et al. (2021). Synthesis and characterization of some new tebufenozide analogues and study their toxicological effect against Spodoptera littoralis (Boisd.). Growing Science.

-

ResearchGate. (n.d.). Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of some new tebufenozide analogues and study their toxicological effect against Spodoptera littoralis (Boisd.) | Request PDF. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

- EP0116198B1. (1987). Process for preparation of tertiary butyl hydrazine. Google Patents.

-

Chemos GmbH & Co.KG. (2023). Safety Data Sheet: 1-(Tert-butyl)hydrazine hydrochloride. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]

-

Journal of Research in Chemistry. (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Retrieved from [Link]

- CN108569981A. (2018). A kind of preparation method of Tertiary butyl hydrazine hydrochloride. Google Patents.

Sources

- 1. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Tebufenozide - Wikipedia [en.wikipedia.org]

- 4. Tebufenozide (Ref: RH 5992 2F ) [sitem.herts.ac.uk]

- 5. youtube.com [youtube.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. chemistryjournal.net [chemistryjournal.net]

- 9. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. chemos.de [chemos.de]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. helixchrom.com [helixchrom.com]

- 16. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. sielc.com [sielc.com]

Quantitative Analysis of Butylhydrazine by HPLC Following Pre-Column Derivatization with Benzaldehyde

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note presents a robust and validated method for the quantitative analysis of butylhydrazine using High-Performance Liquid Chromatography (HPLC) with UV detection. Due to its high polarity and lack of a significant chromophore, direct analysis of butylhydrazine is challenging, resulting in poor retention and low sensitivity on typical reversed-phase columns. To overcome these limitations, a pre-column derivatization strategy is employed. This protocol details a method where butylhydrazine is reacted with benzaldehyde to form a stable, hydrophobic benzaldehyde butylhydrazone derivative. This derivative possesses a strong chromophore, enabling sensitive UV detection and excellent chromatographic retention on a C18 stationary phase. The note provides a comprehensive, step-by-step guide covering reagent preparation, the derivatization reaction, HPLC operational parameters, and method validation in accordance with ICH guidelines.

Introduction: The Analytical Challenge

Butylhydrazine and its salts are important chemical intermediates in various industries, including the synthesis of pharmaceuticals and agricultural products.[1] Accurate quantification of residual butylhydrazine is often a critical quality control step. However, the physicochemical properties of butylhydrazine—specifically its high polarity and low molecular weight—make it poorly suited for direct analysis by reversed-phase HPLC, the workhorse of pharmaceutical analysis.[2] The compound exhibits little to no retention on nonpolar stationary phases and lacks a native chromophore, rendering UV detection highly insensitive.

To address these analytical hurdles, pre-column derivatization is an effective strategy.[3][4] This technique chemically modifies the analyte before it is introduced into the HPLC column. The ideal derivatizing agent reacts with the target analyte to form a new compound (a derivative) with improved chromatographic and detection characteristics. This application note describes a reliable method using benzaldehyde as the derivatizing agent, which quantitatively converts butylhydrazine into a stable hydrazone derivative that is easily analyzed by RP-HPLC with UV detection.[5]

Principle of the Method

The core of this analytical method is the chemical reaction between the primary amine group of butylhydrazine and the carbonyl group of benzaldehyde. This is a classic nucleophilic addition-elimination reaction that forms a Schiff base, specifically a hydrazone.

Reaction Scheme: t-Butylhydrazine + Benzaldehyde → Benzaldehyde tert-butylhydrazone + Water

This transformation imparts two crucial analytical advantages:

-

Enhanced Hydrophobicity: The resulting hydrazone is significantly less polar than the parent butylhydrazine. The addition of the bulky phenyl group allows the derivative to be strongly retained on a nonpolar C18 column, enabling effective chromatographic separation.

-

Introduction of a Chromophore: The benzaldehyde moiety contains an aromatic ring, which acts as a strong chromophore. This allows the derivative to be detected with high sensitivity using a standard UV-Vis detector, typically at a wavelength around 298 nm.[5]

The reaction is performed under controlled pH and temperature to ensure it proceeds to completion, providing a stoichiometric conversion that is essential for accurate quantification.[5]

Overall Experimental Workflow

The entire process, from sample preparation to final analysis, is outlined in the workflow diagram below. This systematic approach ensures reproducibility and accuracy.

Sources

- 1. CN103293262A - Method for detecting tert-butyl hydrazine hydrochloride by using ion chromatography - Google Patents [patents.google.com]

- 2. helixchrom.com [helixchrom.com]

- 3. actascientific.com [actascientific.com]

- 4. welch-us.com [welch-us.com]

- 5. Method for measuring tert-butyl hydrazine hydrochloride by use of pre-column derivatization-high performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]

Application Note: Fischer Indole Synthesis Strategies Involving tert-Butyl Moieties

This Application Note is designed for research scientists and drug development professionals. It addresses the specific chemical constraints and methodologies required when incorporating tert-butyl moieties into the Fischer Indole Synthesis (FIS).

Executive Summary & Chemical Scope

The Fischer Indole Synthesis (FIS) is the gold standard for synthesizing the indole scaffold, a privileged structure in drug discovery (e.g., triptans, indomethacin). However, the request to use "tert-butylhydrazine" requires immediate chemical clarification to ensure experimental success.

Critical Distinction:

-

Alkyl Hydrazines (tert-Butylhydrazine): Pure tert-butylhydrazine (

) cannot undergo the Fischer Indole Synthesis. The mechanism requires an aromatic ring on the hydrazine nitrogen to facilitate the [3,3]-sigmatropic rearrangement. Reaction of tert-butylhydrazine with ketones yields hydrazones or, with cyclic -

Aryl Hydrazines (Functionalized Phenylhydrazines): To synthesize tert-butyl-containing indoles, one must use either:

-

4-(tert-Butyl)phenylhydrazine: Yields C5-tert-butylindoles (Standard FIS).

-

1-(tert-Butyl)-1-phenylhydrazine: Yields N-tert-butylindoles (Advanced/Difficult FIS).

-

This guide focuses on the valid protocols for synthesizing tert-butyl-functionalized indoles and explains the mechanistic limitation of using alkyl hydrazines.

Mechanistic Constraints & Pathway Analysis

The success of the FIS relies on the [3,3]-sigmatropic shift. The diagram below illustrates why an aryl ring is mandatory and why alkyl hydrazines fail to produce indoles.

Figure 1: Mechanistic divergence showing the necessity of the aryl moiety for indole formation.

Experimental Protocols

Protocol A: Synthesis of 5-(tert-Butyl)indole (Standard FIS)

Target: Introduction of a tert-butyl group on the benzene ring of the indole. Reagent: 4-(tert-Butyl)phenylhydrazine hydrochloride.

Rationale: The tert-butyl group at the para-position of the hydrazine directs the cyclization to the ortho-position, resulting in a 5-substituted indole. This reaction is robust.

Materials:

-

4-(tert-Butyl)phenylhydrazine hydrochloride (1.0 equiv)

-

Ketone (e.g., Cyclohexanone or 2-Butanone) (1.1 equiv)

-

Solvent: Glacial Acetic Acid (AcOH) or Ethanol with 4% H₂SO₄.

-

Catalyst: ZnCl₂ (optional, for difficult substrates).

Step-by-Step Methodology:

-

Hydrazone Formation:

-

Dissolve 10 mmol of 4-(tert-butyl)phenylhydrazine HCl in 20 mL of Glacial Acetic Acid.

-

Add 11 mmol of the ketone dropwise at room temperature.

-

Stir for 30 minutes. A precipitate (hydrazone) may form; if so, proceed directly to heating.[1]

-

-

Cyclization (Fischer Rearrangement):

-

Heat the reaction mixture to reflux (118°C for AcOH) for 2–4 hours.

-

Monitoring: Track consumption of hydrazone by TLC (Hexane:EtOAc 8:2). Look for the appearance of a fluorescent spot (indole).

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour slowly into 100 mL of ice-water/crushed ice.

-

Neutralize carefully with NaOH or NaHCO₃ pellets until pH ~7.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

-

Purification:

-

Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, typically 5-10% EtOAc in Hexanes).

-

Protocol B: Synthesis of N-(tert-Butyl)indole (Advanced FIS)

Target: Indole with a tert-butyl group on the Nitrogen (N1). Reagent: 1-(tert-Butyl)-1-phenylhydrazine.

Challenge: The N-tert-butyl group is bulky and acid-labile. Strong protic acids (H₂SO₄) at high temperatures can cause de-alkylation (loss of the t-butyl group as isobutylene) via E1 elimination, yielding the N-H indole.

Modified Methodology (Lewis Acid Catalysis):

-

Preparation:

-

Mix 1-(tert-butyl)-1-phenylhydrazine (1.0 equiv) and the ketone (1.0 equiv) in anhydrous toluene.

-

Add molecular sieves (4Å) to promote hydrazone formation without acid. Stir 1 hr.

-

-

Cyclization:

-

Add anhydrous Zinc Chloride (ZnCl₂) (1.0–2.0 equiv). Note: ZnCl₂ is milder than H₂SO₄ and reduces de-alkylation risk.

-

Heat to 80–100°C. Do not exceed 110°C if possible to preserve the N-t-butyl bond.

-

-

Work-up:

-

Quench with water.[2] Filter off zinc salts.

-

Extract with diethyl ether (avoid acidic workup).

-

Purify immediately. N-substituted indoles are often oils.

-

Data Summary & Troubleshooting

The following table summarizes the expected outcomes based on the hydrazine substrate used.

| Reagent | Substrate (Ketone) | Catalyst/Condition | Primary Product | Notes |

| 4-(t-Bu)phenylhydrazine | Cyclohexanone | AcOH, Reflux | 5-(t-Butyl)-1,2,3,4-tetrahydrocarbazole | High yield (>70%). Standard FIS. |

| 4-(t-Bu)phenylhydrazine | Acetone | Polyphosphoric Acid | 5-(t-Butyl)-2-methylindole | Requires stronger acid for acetone. |

| 1-(t-Bu)-1-phenylhydrazine | Acetophenone | ZnCl₂, Toluene, 90°C | 1-(t-Bu)-2-phenylindole | Risk of de-alkylation. Sterically crowded. |

| (t-Butyl)hydrazine | Cyclohexanone | AcOH, Reflux | Tetrahydroindazole | NOT an Indole. Forms a pyrazole derivative. |

| (t-Butyl)hydrazine | 2-Butanone | AcOH | Hydrazone | No cyclization occurs. |

Troubleshooting "Failed" Reactions

If you attempted to use tert-butylhydrazine (

-

Observation: Product has a molecular weight matching the hydrazone or loss of water. NMR lacks aromatic indole protons (approx 7.0–7.6 ppm).

-

Cause: Lack of aryl ring for [3,3]-shift.

-

Solution: If an N-tert-butyl indole is absolutely required and FIS fails (due to dealkylation), switch to Buchwald-Hartwig amination :

-

Step 1: Synthesize the parent indole (N-H).

-

Step 2: Cross-couple with tert-butyl bromide (difficult) or use tert-butoxide/benzyne pathways (specialized). Note: Direct N-tert-butylation of indoles is extremely difficult due to elimination; usually, the group is installed early via the hydrazine as in Protocol B.

-

References

-

Fischer Indole Synthesis Mechanism & Scope

-

Stability of N-Substituted Hydrazones

-

Use of Zinc Chloride in FIS

-

BenchChem Technical Guide. "Fischer Indole Synthesis: A Comprehensive Technical Guide."

-

- Reaction of Alkyl Hydrazines (Formation of Indazoles/Pyrazoles)

-

Synthesis of tert-Butyl Carbazates (Precursors)

-

Organic Syntheses, Coll. Vol. 5, p.166 (1973); Vol. 44, p.20 (1964).

-

Disclaimer: These protocols involve the use of corrosive acids and toxic hydrazines. All manipulations should be performed in a fume hood with appropriate PPE.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. bcc.bas.bg [bcc.bas.bg]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes & Protocols: Synthesis of Diphosphinohydrazines Utilizing tert-Butylhydrazine

Introduction

Diphosphinohydrazines represent a significant class of bidentate phosphine ligands, pivotal in the realms of coordination chemistry and homogeneous catalysis. Their unique electronic and steric properties, tunable by modification of the substituents on both the phosphorus and nitrogen atoms, make them versatile ligands for a variety of transition metal-catalyzed reactions.[1] These reactions are fundamental to the synthesis of fine chemicals, pharmaceuticals, and advanced materials. The incorporation of a hydrazine backbone introduces a structurally constrained yet flexible scaffold that can influence the bite angle and coordination geometry of the resulting metal complexes, thereby impacting catalytic activity and selectivity.[2]

This guide provides a comprehensive overview and detailed protocols for the synthesis of diphosphinohydrazines, with a particular focus on the strategic use of tert-butylhydrazine. The bulky tert-butyl groups on the nitrogen atoms offer distinct steric hindrance that can enhance the stability of catalytic intermediates and influence the outcome of chemical transformations.[2] We will delve into the mechanistic underpinnings of the synthetic routes, provide step-by-step experimental procedures, and discuss critical parameters for successful synthesis and characterization.

Core Synthetic Strategy: Nucleophilic Substitution

The most direct and widely employed method for the synthesis of diphosphinohydrazines involves the nucleophilic substitution reaction between a hydrazine derivative and a halophosphine. In the context of this guide, tert-butylhydrazine (or its more stable hydrochloride salt) serves as the binucleophilic nitrogen source, and a chlorophosphine acts as the electrophile.

The general transformation can be represented as follows:

2 R₂PCl + H(t-Bu)N-N(t-Bu)H + 2 Base → R₂P-N(t-Bu)-N(t-Bu)-PR₂ + 2 Base·HCl

This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrogen chloride generated during the reaction. The choice of base and solvent is critical to achieving high yields and purity.

Experimental Protocols

Protocol 1: Synthesis of 1,2-Di(tert-butyl)-1,2-bis(diphenylphosphino)hydrazine

This protocol details the synthesis of a common diphosphinohydrazine ligand, where the phosphorus atoms are substituted with phenyl groups.

Materials:

-

tert-Butylhydrazine hydrochloride

-

Chlorodiphenylphosphine

-

Triethylamine (TEA), freshly distilled

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Standard Schlenk line and glassware

-

Magnetic stirrer and stir bars

Safety Precautions:

-

tert-Butylhydrazine and chlorodiphenylphosphine are corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Anhydrous solvents are flammable. Work away from ignition sources.

-

Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine product.

Step-by-Step Procedure:

-

Preparation of the Reaction Vessel: Set up a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Reagent Addition:

-

To the flask, add tert-butylhydrazine hydrochloride (1.25 g, 10 mmol) and anhydrous dichloromethane (100 mL).

-

Cool the resulting suspension to 0 °C in an ice bath.

-

Add triethylamine (4.2 mL, 30 mmol) to the suspension. Stir for 10 minutes to form the free base in situ.

-

-

Addition of Chlorodiphenylphosphine:

-

In the dropping funnel, prepare a solution of chlorodiphenylphosphine (4.41 g, 20 mmol) in anhydrous dichloromethane (50 mL).

-

Add the chlorodiphenylphosphine solution dropwise to the stirred hydrazine suspension over a period of 30 minutes, maintaining the temperature at 0 °C.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

-

Work-up and Purification:

-

The reaction mixture will contain a white precipitate of triethylamine hydrochloride. Filter the mixture under an inert atmosphere.

-

Wash the precipitate with a small amount of anhydrous dichloromethane.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain a crude solid.

-

Recrystallize the crude product from a minimal amount of hot anhydrous diethyl ether. The product is obtained as light yellow, single crystalline flakes.[3] The diethylether layer can be concentrated and kept at -20 °C for 1-3 days for further crystallization.[3]

-

Data Presentation:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| tert-Butylhydrazine HCl | 124.61 | 10 | 1.25 g |

| Chlorodiphenylphosphine | 220.64 | 20 | 4.41 g |

| Triethylamine | 101.19 | 30 | 4.2 mL |

| Dichloromethane | - | - | 150 mL |

Expected Yield: 80-90%

Characterization:

-

³¹P NMR (CDCl₃): A single peak is expected in the region of δ 60-70 ppm.

-

¹H NMR (CDCl₃): Resonances corresponding to the phenyl protons and a singlet for the tert-butyl protons.

-

Mass Spectrometry (ESI+): Calculation of the [M+H]⁺ peak to confirm the molecular weight.

Causality Behind Experimental Choices:

-

In Situ Free Base Generation: tert-Butylhydrazine is often supplied as its hydrochloride salt for improved stability. The addition of a tertiary amine base like triethylamine is essential to deprotonate the hydrazine hydrochloride, generating the more nucleophilic free hydrazine in the reaction mixture.

-

Inert Atmosphere: Tertiary phosphines are susceptible to oxidation. Conducting the reaction and work-up under an inert atmosphere of nitrogen or argon is crucial to prevent the formation of the corresponding phosphine oxide, which can be difficult to separate from the desired product.

-

Solvent Choice: Dichloromethane is an excellent solvent for this reaction as it dissolves the reactants and is relatively inert. Diethyl ether is used for recrystallization due to the lower solubility of the product at colder temperatures, allowing for efficient purification.[3]

Visualization of the Synthetic Workflow

Caption: A schematic overview of the synthetic protocol.

Mechanistic Insights

The formation of the P-N bond is a classic example of nucleophilic substitution at a phosphorus(III) center. The reaction proceeds through the following key steps:

-

Deprotonation: The tertiary amine base deprotonates the tert-butylhydrazine hydrochloride to generate the free hydrazine.

-

Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of the free hydrazine acts as a nucleophile and attacks the electrophilic phosphorus atom of the chlorophosphine.

-

Chloride Elimination: A chloride ion is displaced, forming a P-N bond and generating a protonated nitrogen intermediate.

-

Second Deprotonation and Phosphinylation: The base removes the proton from the nitrogen, and the second nitrogen atom undergoes a similar nucleophilic attack on another molecule of chlorophosphine to form the final diphosphinohydrazine product.

Visualization of the Reaction Mechanism

Sources

Advanced Protocols for the Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles

Topic: Preparation of 1,3,4,5-tetrasubstituted pyrazole derivatives Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

The 1,3,4,5-tetrasubstituted pyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and emerging kinase inhibitors. However, the synthesis of these fully substituted derivatives presents a distinct challenge: regiocontrol .

Classical condensation methods (e.g., Knorr synthesis) often yield difficult-to-separate mixtures of regioisomers (1,3,5- vs. 1,3,4,5-substitution patterns) when asymmetrical 1,3-diketones are used. This Application Note provides two high-fidelity protocols designed to overcome these limitations:

-

The "Discovery" Route (Müller Protocol): A rapid, one-pot, four-step sequence utilizing sequential palladium catalysis to generate high-diversity libraries.

-

The "Process" Route (Deng & Mani Protocol): A highly regioselective condensation of

-arylhydrazones with nitroolefins, ideal for scale-up and precise structural definition.

Strategic Analysis: Method Selection Guide

The choice of synthetic route depends heavily on the available starting materials and the stage of drug development (Hit-to-Lead vs. Lead Optimization).

| Feature | Method A: Sequential Catalysis (Müller) | Method B: Regioselective Cycloaddition (Deng & Mani) | Method C: Classical Knorr |

| Primary Utility | Library Generation (High Diversity) | Target Synthesis (High Purity) | Bulk Commodity Synthesis |

| Regiocontrol | Absolute (Dictated by step-wise addition) | Excellent (>95:5 regioisomeric ratio) | Poor to Moderate |

| Starting Materials | Acid chlorides, Alkynes, Hydrazines, Boronic Acids | Hydrazines, 1,3-Diketones | |

| Key Advantage | 4 diversity points in one pot; no intermediate isolation. | Scalable; avoids transition metals; high functional group tolerance.[1] | Cheap reagents. |

| Limitation | Requires Pd catalyst; microwave often required. | Requires synthesis of nitroolefin precursors.[2] | Purification bottlenecks. |

Visualizing the Regioselectivity Challenge

The following diagram illustrates the mechanistic divergence between the classical approach and the directed strategies presented in this guide.

Figure 1: Strategic disconnection showing the advantage of modern directed methods over classical condensation.

Detailed Protocol A: The "Discovery" Route

One-Pot, Four-Step Synthesis via Sequential Catalysis

Mechanism & Rationale:

This protocol exploits the ability of a single Palladium catalyst to mediate two distinct coupling events (Sonogashira and Suzuki) separated by a cyclocondensation and a bromination. This "Stop-and-Go" one-pot strategy allows for the introduction of four different substituents (

Reagents:

-

Acid Chloride (

-COCl) -

Terminal Alkyne (

-C≡CH) -

Hydrazine (

-NH-NH2) -

N-Bromosuccinimide (NBS)

-

Aryl Boronic Acid (

-B(OH)2) -

Catalyst:

(2 mol%) / CuI (2 mol%)

Step-by-Step Workflow:

-

Sonogashira Coupling (Formation of Alkynone):

-

In a microwave vial, dissolve

(14 mg, 0.02 mmol) and CuI (4 mg, 0.02 mmol) in dry THF (2 mL). -

Add Acid Chloride (1.0 mmol), Terminal Alkyne (1.0 mmol), and Triethylamine (1.05 mmol).

-

Stir at room temperature (RT) for 1 hour under Argon. Checkpoint: Formation of alkynone is usually quantitative.

-

-

Cyclocondensation (Pyrazole Ring Formation):

-

To the same vessel, add Hydrazine (1.0 mmol) and Ethanol (1 mL).

-

Microwave Irradiation: Heat to 120°C for 10–15 minutes.

-

Result: Formation of the 1,3,5-trisubstituted pyrazole intermediate.[3]

-

-

Regioselective Bromination:

-

Suzuki-Miyaura Coupling (Introduction of

):-

Add Aryl Boronic Acid (1.2 mmol),

(2 M aqueous solution, 2 mL), and water (0.5 mL). -

Note: No additional Pd catalyst is required; the catalyst from Step 1 remains active.[7]

-

Microwave Irradiation: Heat to 150°C for 20 minutes.

-

-

Workup:

-

Dilute with ethyl acetate, wash with water and brine. Dry over

. -

Purify via flash column chromatography (Hexane/EtOAc).

-

Yield Expectation: 50–75% (overall for 4 steps).

Detailed Protocol B: The "Process" Route

Regioselective Reaction of -Arylhydrazones with Nitroolefins

Mechanism & Rationale: This method utilizes the nucleophilicity difference between the nitrogen and carbon atoms of the hydrazone. The reaction proceeds via a stepwise cycloaddition to form a nitropyrazolidine intermediate, followed by oxidative aromatization. It completely avoids the formation of the unwanted regioisomer common in diketone condensations.

Reagents:

- -monosubstituted Hydrazone (derived from Aldehyde + Hydrazine)

-

Nitroolefin (

-CH=C(NO2)- -

Solvent: Trifluoroethanol (TFE) or Methanol

-

Additive: Trifluoroacetic acid (TFA) (optional, for electron-deficient substrates)

Step-by-Step Workflow:

-

Preparation of Starting Materials:

-

Synthesize the

-arylhydrazone by condensing an aldehyde with an arylhydrazine (standard procedure, usually quantitative).

-

-

Reaction Setup:

-

In a round-bottom flask, dissolve the

-arylhydrazone (1.0 mmol) and the Nitroolefin (1.1 mmol) in TFE (5 mL). -

Optimization: If using electron-deficient hydrazones, add 10 mol% TFA to accelerate the reaction.

-

-

Cycloaddition:

-

Stir the mixture at 60°C for 3–6 hours.

-

Monitoring: TLC will show the disappearance of the hydrazone (often yellow/orange) and the appearance of a fluorescent pyrazole spot.

-

-

Aromatization (Elimination of

):-

The reaction spontaneously eliminates nitrous acid (

) under these conditions to restore aromaticity. -

Note: In some cases, if the intermediate pyrazolidine is stable, adding a mild oxidant (e.g., Chloranil or simple air bubbling) ensures complete conversion.

-

-

Workup:

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the crude solid from Ethanol or purify via silica gel chromatography.

-

Yield Expectation: 75–90% (Single Regioisomer).

Process Visualization: One-Pot Cascade

This diagram details the chemical flow of Method A , highlighting the efficiency of the sequential catalysis.

Figure 2: The "Müller" One-Pot, Four-Step Cascade showing sequential catalysis.

Troubleshooting & Optimization

| Problem | Probable Cause | Corrective Action |

| Low Yield in Step 4 (Suzuki) | Catalyst deactivation | Although the protocol claims catalyst reuse, adding 1 mol% fresh Pd catalyst before Step 4 often boosts yield for difficult substrates. |

| Regioisomer Contamination | (Method B) Steric clash | Ensure the Nitroolefin substituent is not extremely bulky; if so, switch to Method A (Stepwise assembly). |

| Incomplete Bromination | Moisture in solvent | NBS is sensitive to water. Ensure THF is dry. Use freshly recrystallized NBS. |

| Fluorescence Quenching | Impurities | Tetrasubstituted pyrazoles are often highly fluorescent. If the product is dull/dark, perform a second column purification or charcoal filtration. |

References

-